molecular formula C14H11F2NO4 B020404 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 112811-72-0

1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B020404
M. Wt: 295.24 g/mol
InChI Key: WQJZXSSAMGZVTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its analogs involves various strategies, including radical cyclizations and modifications by incorporating substituents into different positions of the quinolone system. For example, Charushin et al. (2014) review the synthesis of fluoroquinolones, highlighting the structural modifications through annelation and substitution to achieve the desired properties [Charushin et al., 2014]. Radical cyclizations, as discussed by Ishibashi and Tamura (2004), are widely used in organic synthesis for constructing carbo- and heterocyclic compounds, including modifications to the quinolone system [Ishibashi & Tamura, 2004].

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a cyclopropyl group and multiple fluorine atoms which significantly affect its chemical behavior. The structure-activity relationship for fluoroquinolones, as discussed by Charushin et al. (2014), indicates the importance of fluoro and methoxy substitutions for biological activity, which can also be inferred for their impact on molecular properties [Charushin et al., 2014].

Chemical Reactions and Properties

The chemical reactivity of this compound can be attributed to its fluorine atoms and the cyclopropyl group, which introduce unique electronic and steric effects. These structural features influence its participation in various chemical reactions, such as nucleophilic substitutions and complex formation with metals, enhancing its reactivity and potential for further chemical modifications [Charushin et al., 2014].

Scientific Research Applications

  • Antimycobacterial Activity: Newer derivatives of this compound demonstrate significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis (Senthilkumar et al., 2008).

  • Impact on Crystallization and Purification: It influences the crystallization and purification process of ciprofloxacin, an important antibacterial drug (Yin Qiuxiang, 2002).

  • Pharmaceutical and Biotechnology Applications: A method to prepare a derivative of this compound with a 48% yield shows its relevance in pharmaceutical and biotechnology industries (Liu Zhe, 2001).

  • Broad-Spectrum Antibacterial Properties: Derivatives of this compound, such as isothiazoloquinolones, exhibit potent broad-spectrum antibacterial activities (Hashimoto et al., 2007).

  • Role in Synthesis of Antibacterial Agents: It is used in synthesizing new pyridone carboxylic acid antibacterial agents, showcasing its utility in developing new antimicrobial drugs (Uno et al., 1989).

  • Analytical Method Development: A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for determining its derivative in pharmaceutical preparations, highlighting its analytical applications (Fu Yan-wen, 2008).

  • Photochemistry Studies: Research on ciprofloxacin, a derivative, shows specific photochemical reactions in aqueous solutions, which is significant for understanding its stability and reactivity (Mella et al., 2001).

  • Synthesis of Novel Antibacterial Compounds: It is involved in the synthesis of new antibacterial compounds, such as 7-thio-substituted 4-oxoquinoline-3-carboxylic acids, further expanding its pharmaceutical applications (Nishimura et al., 1990).

Safety And Hazards

The compound is labeled as an irritant (Xn). It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO4/c1-21-13-10(16)9(15)4-7-11(13)17(6-2-3-6)5-8(12(7)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJZXSSAMGZVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427125
Record name 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647430
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

112811-72-0
Record name 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo
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Record name 1-CYCLOPROPYL-6,7-DIFLUORO-8-METHOXY-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

10 ml of a 4% w/v aqueous solution of sodium hydroxide were added to a solution of 0.48 g (0.0015 mole) of ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate (XXXII) (prepared as described in Preparation 3) in 20 ml of methanol, and the mixture was allowed to stand at room temperature for 5 hours. The reaction mixture was then acidified by adding concentrated hydrochloric acid to precipitate a crystalline substance, which was collected by filtration to afford 0.34 g of 1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (IIC) as colorless powdery crystals melting at 184°-185° C.
Quantity
0 (± 1) mol
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20 mL
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Synthesis routes and methods II

Procedure details

A suspension of 1.0 g (0.0027 mole) of ethyl 6,7-difluoro-1-(4-fluorophenyl)-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate (XXXII, R11 =4-fluorophenyl) (prepared as described in Preparation 4) in 15 ml of 42% aqueous hydrofluoroboric acid was stirred at 90°-100° C. for 3 hours, after which it was poured into water. The precipitated crystals were collected by filtration to give 1 g of a chelate (IV) as a colorless powder. The whole of this was dissolved in 3 ml of dimethyl sulfoxide, and the solution was mixed with 0.43 g (0.005 mole) of anhydrous piperazine. The mixture was then stirred at 60°-70° C. for 3 hours. At the end of this time, the reaction mixture was allowed to cool to room temperature. On adding water, a chelate (V) separated out as yellow crystals, which were collected by filtration. The crystals were dissolved in a mixture of 150 ml of 80% aqueous methanol and 5 ml of triethylamine, and the solution was heated under reflux for 4 hours. It was then allowed to cool to room temperature, and insoluble materials were removed by filtration. The filtrate was then concentrated by evaporation under reduced pressure to give crystals. These were washed with ethanol to give 0.73 g of 6-fluoro-1-(4-fluorophenyl)-8-methoxy-7-(1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid as a colorless powder.
Name
ethyl 6,7-difluoro-1-(4-fluorophenyl)-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate
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1 g
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15 mL
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Synthesis routes and methods III

Procedure details

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CCc1c(C(=O)O)c(=O)c2cc(F)c(F)c(OC)c2n1C1CC1
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Synthesis routes and methods IV

Procedure details

A mixture of ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinoline carboxylic acid (500 mg, 1.55 mmol), glacial acetic acid (5 mL), and 1N hydrochloric acid (1 mL) was allowed to reflux for 2 hours and was poured into ice water. The resulting precipitate was collected by suction filtration and washed with distilled water and diethyl ether to give 420 mg, 91% yield of a white solid, m.p. 187°-189° C.
Name
ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
Quantity
500 mg
Type
reactant
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1 mL
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5 mL
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ice water
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 3
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 4
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 6
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Citations

For This Compound
27
Citations
X Li, S Youells, RK Russell, A Roessler… - Organic Preparations …, 2010 - Taylor & Francis
7-[4-(2-Amino-1-chloroethylidene) piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1, 4-dihydroquinoline-3-carboxylic acid (10) is a potent bacterial topoisomerase inhibitor. In …
Number of citations: 1 www.tandfonline.com
Z Lin - Spectrochimica Acta Part A: Molecular and …, 2014 - Elsevier
The infrared spectra of (1′S, 6′S)-1-cyclopropyl-7-(2,8-diazabicyclo[4.3.0] non-8-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride salt (CLF-HCl) …
Number of citations: 2 www.sciencedirect.com
X Li, RK Russell - Organic Process Research & Development, 2008 - ACS Publications
Hydrogen fluoride is a byproduct from the reaction of treating 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4, 1.0 equiv) with borontrifluoride …
Number of citations: 14 pubs.acs.org
E Sadowski, B Bercot, A Chauffour, C Gomez… - Bioorganic & Medicinal …, 2022 - Elsevier
This paper reports on the design of a series of 10 novel lipophilic piperazinyl derivatives of the 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, their …
Number of citations: 4 www.sciencedirect.com
F Li, J Zhang, Y Jiang, L **… - Asian Journal of …, 2013 - Asian Journal of Chemistry
Number of citations: 0
I Garza, MJ Wallace, D Fernando, A Singh… - Archiv der …, 2017 - Wiley Online Library
In an effort to develop new fluoroquinolones, we synthesized eight compounds and tested them against a panel of bacteria. The design of these compounds was guided by the …
Number of citations: 11 onlinelibrary.wiley.com
PS Borkar, PV Ramana, S Mustyala, R Bodade - researchgate.net
A series of N-alkyl benzimidazol piperazine fluoroquinolines with remarkable improvement in antimicrobial activity as compared to the moxifloxacin were synthesized and characterized …
Number of citations: 0 www.researchgate.net
B Guruswamy, R Arul - Journal of Heterocyclic Chemistry, 2016 - Wiley Online Library
Synthesis of novel N‐substituted β‐hydroxy amines 4a, 4b, 4c, 4d, 4e, 4f, 4g, 4h, 4i, 4j and β‐hydroxy ethers 5a, 5b, 5c that contained 8‐methoxy fluoroquinolones has been described. 8…
Number of citations: 7 onlinelibrary.wiley.com
OFT BLOG - allfordrugs.com
Gatifloxacin sold under the brand names Gatiflo, Tequin and Zymar, is an antibiotic of the fourth-generation fluoroquinolone family,[1] that like other members of that family, inhibits the …
Number of citations: 0 www.allfordrugs.com
B Guruswamy, R Arul - Phosphorus, Sulfur, and Silicon and the …, 2013 - Taylor & Francis
The synthesis of N-substituted β-hydroxy benzimidazole sulfones containing 8-methoxy fluoroquinolone has been described and they were evaluated for antimicrobial activities. The …
Number of citations: 3 www.tandfonline.com

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